molecular formula C15H26N2OS B10757203 (5S)-2-(cyclooctylamino)-5-methyl-5-propyl-1,3-thiazol-4(5H)-one

(5S)-2-(cyclooctylamino)-5-methyl-5-propyl-1,3-thiazol-4(5H)-one

Cat. No.: B10757203
M. Wt: 282.4 g/mol
InChI Key: SBTHYUAUBLEDJY-HNNXBMFYSA-N
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Description

(5S)-2-(cyclooctylamino)-5-methyl-5-propyl-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-2-(cyclooctylamino)-5-methyl-5-propyl-1,3-thiazol-4(5H)-one typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Cyclooctylamino Group: This step may involve the nucleophilic substitution of a suitable leaving group by cyclooctylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the amino group.

    Reduction: Reduction reactions could target the thiazole ring or any carbonyl groups present.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to thiazolidines.

Scientific Research Applications

(5S)-2-(cyclooctylamino)-5-methyl-5-propyl-1,3-thiazol-4(5H)-one could have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving thiazole derivatives.

    Medicine: Possible development as a pharmaceutical agent due to its structural similarity to bioactive thiazoles.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5S)-2-(cyclooctylamino)-5-methyl-5-propyl-1,3-thiazol-4(5H)-one would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The cyclooctylamino group might enhance binding affinity or selectivity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound, known for its presence in various bioactive molecules.

    Benzothiazole: A fused ring system with significant biological activity.

    Thiazolidine: A reduced form of thiazole with different chemical properties.

Uniqueness

(5S)-2-(cyclooctylamino)-5-methyl-5-propyl-1,3-thiazol-4(5H)-one is unique due to the presence of the cyclooctylamino group, which may confer distinct biological properties and enhance its potential as a drug candidate.

Properties

Molecular Formula

C15H26N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

(5S)-2-cyclooctylimino-5-methyl-5-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H26N2OS/c1-3-11-15(2)13(18)17-14(19-15)16-12-9-7-5-4-6-8-10-12/h12H,3-11H2,1-2H3,(H,16,17,18)/t15-/m0/s1

InChI Key

SBTHYUAUBLEDJY-HNNXBMFYSA-N

Isomeric SMILES

CCC[C@]1(C(=O)NC(=NC2CCCCCCC2)S1)C

Canonical SMILES

CCCC1(C(=O)NC(=NC2CCCCCCC2)S1)C

Origin of Product

United States

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